(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
CAS No.: 1860033-47-1
Cat. No.: VC7285247
Molecular Formula: C8H13NO2
Molecular Weight: 155.197
* For research use only. Not for human or veterinary use.
![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid - 1860033-47-1](/images/structure/VC7285247.png)
Specification
CAS No. | 1860033-47-1 |
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Molecular Formula | C8H13NO2 |
Molecular Weight | 155.197 |
IUPAC Name | (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
Standard InChI | InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
Standard InChI Key | XZAVSDIZYROBLG-LURJTMIESA-N |
SMILES | CN1CC2(CC2)CC1C(=O)O |
Introduction
Structural and Chemical Properties
The compound belongs to the class of 5-azaspiro[2.4]heptane derivatives, featuring a cyclopropane ring fused to a six-membered ring containing a nitrogen atom. The (S)-configuration at the 6-position ensures stereochemical specificity, which is critical for its interactions with biological targets.
Molecular Characteristics
Property | Value |
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Molecular Formula | C₈H₁₃NO₂ |
Molecular Weight | 155.19 g/mol |
CAS Number | 152723-57-4 |
IUPAC Name | (6S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
The spirocyclic architecture imposes significant ring strain, particularly from the cyclopropane moiety, which influences both reactivity and binding affinity . The carboxylic acid group at position 6 enhances solubility and provides a handle for further chemical modifications, such as esterification or amide formation .
Synthesis and Enantioselective Preparation
The synthesis of (S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves asymmetric catalysis to achieve high enantiomeric excess. A notable method, described by MDPI, employs a chiral palladium catalyst to construct the spirocyclic core via a key intramolecular cyclopropanation reaction .
Key Synthetic Steps:
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Cyclopropanation: A diazo compound undergoes metal-catalyzed insertion into a C–H bond, forming the cyclopropane ring.
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Ring Expansion: The intermediate is treated with a nitrogen nucleophile to form the 5-azaspiro framework.
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Carboxylic Acid Introduction: Oxidation or hydrolysis of a pre-existing ester group yields the final carboxylic acid derivative .
This route achieves enantioselectivity through chiral ligands, such as phosphino-oxazoline (PHOX), which direct the stereochemical outcome during cyclopropanation .
Biological Activity and Mechanisms
Antiviral Applications
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives are pivotal in antiviral therapies, particularly against the hepatitis C virus (HCV). The compound’s spirocyclic core mimics natural proline motifs, enabling potent inhibition of the HCV NS5A protein—a non-structural viral protein essential for replication. Structural studies reveal that the rigid geometry of the spirocycle enhances binding to NS5A’s domain I, disrupting viral assembly.
Pharmacological Applications
Drug Development
The compound serves as a critical intermediate in synthesizing ledipasvir, an NS5A inhibitor used in HCV combination therapies . Its incorporation into drug candidates improves metabolic stability and reduces off-target effects due to restricted conformational flexibility .
Structure-Activity Relationships (SAR)
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Cyclopropane Ring: Enhances binding affinity by enforcing a specific conformation.
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Methyl Group at N5: Modulates electron density at the nitrogen, influencing interactions with enzymatic targets.
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Carboxylic Acid Group: Facilitates salt formation (e.g., hydrochloride salts) for improved bioavailability.
Research Findings and Innovations
Enzymatic Inhibition Studies
In vitro assays demonstrate that derivatives of this compound inhibit HCV NS5A at nanomolar concentrations (IC₅₀ = 3–15 nM). Modifications to the carboxylic acid group, such as esterification, retain activity while altering pharmacokinetic profiles.
Structural Modifications
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